Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl-
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Overview
Description
Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl-: is an organosilicon compound with the molecular formula C12H21NSi. It is characterized by the presence of a silicon-nitrogen bond, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for synthesizing Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- involves the hydrosilylation of an appropriate alkene with a silane precursor.
Amination Reaction: Another method involves the amination of a chlorosilane precursor with diethylamine.
Industrial Production Methods: Industrial production of Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- often involves large-scale hydrosilylation processes using specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- can undergo oxidation reactions to form silanol derivatives.
Substitution: The compound can participate in substitution reactions where the silicon-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Substitution: Chlorine, bromine, presence of a base like triethylamine.
Major Products:
Oxidation: Silanol derivatives.
Substitution: Halogenated silanes.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The compound is employed in bioconjugation techniques to modify biomolecules for imaging and therapeutic applications.
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- exerts its effects primarily through interactions with silicon-based molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic complexes. In bioconjugation, it forms stable covalent bonds with biomolecules, facilitating their modification and functionalization .
Comparison with Similar Compounds
- Silanamine, 1-chloro-N,N-diethyl-1-methyl-1-phenyl-
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
- Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
Uniqueness: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- is unique due to its specific combination of diethyl and phenyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in specialized applications like catalysis and bioconjugation .
Properties
CAS No. |
26210-60-6 |
---|---|
Molecular Formula |
C12H21NSi |
Molecular Weight |
207.39 g/mol |
IUPAC Name |
N-[dimethyl(phenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H21NSi/c1-5-13(6-2)14(3,4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3 |
InChI Key |
IOTFVZVUTVVOER-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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